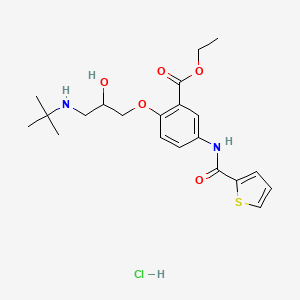

Tienoxolol Hydrochloride

Description

Significance of Beta-Adrenergic Antagonists in Contemporary Pharmaceutical Sciences

Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular disorders. These agents competitively inhibit the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility, thereby decreasing the heart's oxygen demand. Their widespread clinical use encompasses conditions like hypertension, angina pectoris, certain arrhythmias, and heart failure. The development of beta-blockers has been marked by the introduction of successive generations with improved properties, such as cardioselectivity (a higher affinity for β1-receptors in the heart over β2-receptors in the lungs), which can offer a better safety profile.

Historical Context of Tienoxolol (B1211731) Hydrochloride Discovery and Early Preclinical Investigations

Tienoxolol Hydrochloride was developed by the former UPSA Laboratories as a potential treatment for hypertension. researchgate.netcore.ac.uk The synthesis and investigation of tienoxolol were part of a broader research effort to identify new chemical entities with both beta-adrenergic blocking and diuretic properties. researchgate.net Early research focused on a series of [[(thienylcarbonyl)amino]phenoxy]propanolamines, with structure-activity relationship studies indicating that specific substitutions on the phenoxy ring were crucial for the dual activity. researchgate.net Tienoxolol, chemically identified as ethyl 2-[3-[(1,1-dimethylethyl) amino]-2-hydroxypropoxy]-5-[(2-thienylcarbonyl)amino]benzoate hydrochloride, emerged from these studies as a promising candidate for further investigation. researchgate.netnih.gov A notable aspect of its development is a study on aged samples, which after 25 years of storage in the dark at ambient conditions, showed that approximately 86% of the compound remained intact, with the main impurity resulting from the hydrolysis of the ester moiety. researchgate.net

Scope and Research Objectives for this compound Studies

The primary research objective for this compound was to evaluate its efficacy and characteristics as an antihypertensive agent. researchgate.netcore.ac.uk The scope of the investigations included:

Characterizing its dual pharmacological actions as a β-adrenoceptor antagonist and a diuretic. nih.govnih.gov

Determining its selectivity for β1-adrenoceptors to understand its potential for a favorable side-effect profile. nih.gov

Assessing its effects on key cardiovascular and renal parameters, such as heart rate, blood pressure, plasma renin activity, and electrolyte excretion. nih.gov

Investigating its pharmacokinetic profile in humans to understand its absorption, distribution, metabolism, and excretion, including its elimination half-life. nih.gov

Exploring the mechanisms underlying its diuretic effect, including its potential interaction with prostaglandin (B15479496) synthesis and adenosine (B11128) receptors. nih.gov

The research aimed to establish a comprehensive profile of tienoxolol as a potential therapeutic agent with a unique combination of pharmacological effects.

Detailed Research Findings

Preclinical and early clinical studies have provided valuable data on the pharmacological and physiological effects of this compound.

Preclinical Findings in Animal Models

An early study in rats investigated the effect of tienoxolol on urinary prostaglandin excretion to elucidate its diuretic mechanism.

| Dose of Tienoxolol (mg/kg, p.o.) | Effect on Urinary 6-keto-PGF1α Excretion | Effect on Urinary PGE2 Levels |

| 8-32 | No significant increase | No significant increase |

| >32 | Dose-related increase | - |

| 128 | Significant increase | Significant elevation |

Data from a study in rats investigating urinary prostaglandin excretion. nih.gov

This study also compared the effects of tienoxolol with other agents, noting that unlike furosemide, acebutolol, and propranolol (B1214883), tienoxolol (similar to theophylline) induced both diuresis and urinary prostaglandin excretion, and bound to A1 and A2 adenosine receptors. nih.gov However, further experiments suggested that the increase in urinary 6-keto-PGF1α excretion might not be the primary driver of its diuretic and natriuretic activity. nih.gov

Findings in Healthy Volunteers

A double-blind, cross-over trial in six healthy male volunteers provided key insights into the effects of tienoxolol in humans.

| Parameter | Effect of Tienoxolol (150 mg) | Effect of Tienoxolol (300 mg) |

| Exercise-Induced Tachycardia | Significant reduction | Significant, dose-dependent reduction (peaked at -12% from control) |

| Resting Heart Rate | Not significantly decreased | Decreased (P<0.05) |

| Plasma Renin Activity (PRA) | Decreased (P<0.05) | Decreased (P<0.05) |

| 24-h Cumulative Sodium Excretion | Increased by 24% (NS) | Increased by 38% (P<0.01) |

| Creatinine Clearance | No significant change | Increased |

| Plasma Aldosterone Levels | Unchanged | Unchanged |

| Elimination Half-life | - | 7.5 hours |

Data from a study in healthy volunteers. nih.gov NS = Not Significant.

These findings characterize tienoxolol as a selective β1-adrenoceptor blocking agent with a relatively long duration of action and significant natriuretic properties at higher doses. nih.gov

Properties

CAS No. |

97067-66-8 |

|---|---|

Molecular Formula |

C21H29ClN2O5S |

Molecular Weight |

457.0 g/mol |

IUPAC Name |

ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate;hydrochloride |

InChI |

InChI=1S/C21H28N2O5S.ClH/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4;/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25);1H |

InChI Key |

FWGXTTIVZNMWES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O.Cl |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of Tienoxolol Hydrochloride

Elucidation of Tienoxolol (B1211731) Hydrochloride's Absolute Configuration

Tienoxolol Hydrochloride possesses a single chiral center at the carbon atom of the propanolamine (B44665) side chain that bears the hydroxyl group. This gives rise to the existence of two enantiomers, (R)-Tienoxolol and (S)-Tienoxolol. However, based on available scientific literature, the absolute configuration of the individual enantiomers of Tienoxolol has not been explicitly determined or reported.

Crystallographic studies have confirmed that this compound crystallizes as a racemic mixture, meaning it is composed of equal amounts of the (R)- and (S)-enantiomers. mdpi.com The synthesis of Tienoxolol, as is common for many beta-blockers, typically results in the racemic compound. To date, no studies describing the chiral resolution of Tienoxolol into its individual enantiomers, which would be a prerequisite for the definitive assignment of their absolute configurations, have been published.

Conformational Analysis of this compound in Solution and Solid States

The conformation of a molecule, which describes the spatial arrangement of its atoms, can vary between its solid and solution states. These conformational differences can influence the molecule's interaction with its biological target.

Solid-State Conformation

The solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction analysis. mdpi.com These studies reveal that Tienoxolol crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Iba2. mdpi.com The unit cell parameters at room temperature have been determined and are presented in the table below. The presence of a non-centrosymmetric space group for a racemic compound is a notable crystallographic feature. mdpi.com

| Crystal Data Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.069(5) |

| b (Å) | 45.831(10) |

| c (Å) | 9.822(5) |

| Volume (ų) | 4533(3) |

| Z (molecules per unit cell) | 8 |

Solution-State Conformation

There is currently a lack of published research on the conformational analysis of this compound in the solution state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are typically employed to determine the conformation of molecules in solution, have not been reported for this specific purpose for Tienoxolol. Therefore, the preferred conformation of Tienoxolol in an aqueous or physiological environment remains uncharacterized.

Influence of Chirality on this compound's Pharmacological Interactions

While no specific studies have been conducted on the individual enantiomers of Tienoxolol, the influence of chirality on the pharmacological interactions of beta-adrenergic receptor antagonists is a well-established principle in medicinal chemistry. Tienoxolol belongs to the class of aryloxypropanolamine beta-blockers. For this class of drugs, it is consistently observed that the beta-blocking activity resides predominantly in one of the enantiomers.

Specifically, the (S)-enantiomer is typically responsible for the high-affinity binding to beta-adrenergic receptors and, consequently, the therapeutic effect. The (R)-enantiomer, in contrast, is often significantly less active or inactive at these receptors. This stereoselectivity is a result of the three-point interaction model between the drug and the chiral environment of the receptor binding site. The key functional groups of the beta-blocker (the secondary amine, the hydroxyl group, and the aromatic ring system) must adopt a specific spatial orientation to achieve optimal binding, a requirement that is met by one enantiomer far more effectively than the other.

Synthetic Methodologies and Precursor Chemistry for Tienoxolol Hydrochloride Analogs

Advanced Synthetic Routes to Tienoxolol (B1211731) Hydrochloride

The construction of the tienoxolol hydrochloride molecule is centered around the formation of a thienylethanolamine core. A common and advanced approach involves the reaction of a substituted thiophene (B33073) precursor with an epoxide, followed by the introduction of the amine side chain. A plausible synthetic route is outlined below, based on well-established reactions for beta-blocker synthesis. nih.govtubitak.gov.tr

The initial step typically involves the synthesis of a suitable substituted 2-acetylthiophene (B1664040) derivative. This can be achieved through various methods for thiophene ring formation, such as the Gewald aminothiophene synthesis, which offers a versatile route to highly substituted thiophenes. derpharmachemica.comekb.eg Once the desired thiophene core is obtained, it can be reacted with epichlorohydrin (B41342) in the presence of a base to form a key glycidyl (B131873) ether intermediate. The final step involves the nucleophilic opening of this epoxide ring with an appropriate amine, such as tert-butylamine, to yield the target propanolamine (B44665) structure, which is then converted to its hydrochloride salt.

Table 1: Plausible Advanced Synthetic Route for this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Thiophene Ring Formation | Substituted ketone/aldehyde, active methylene (B1212753) nitrile, elemental sulfur, base (e.g., morpholine) | Substituted 2-aminothiophene derivative |

| 2 | Formation of Glycidyl Ether | Epichlorohydrin, base (e.g., sodium hydroxide) | Thiophene-based glycidyl ether |

| 3 | Epoxide Ring Opening | Isopropylamine or other suitable amine | Tienoxolol free base |

Stereoselective Synthesis Approaches for this compound

The pharmacological activity of beta-blockers is highly dependent on the stereochemistry of the hydroxyl-bearing carbon in the propanolamine side chain. For most beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. slideshare.net Therefore, stereoselective synthesis is crucial for producing an effective drug. There are two primary strategies for achieving this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For the synthesis of tienoxolol, a chiral glycidyl derivative, such as (S)-glycidol or its tosylate, can be used to introduce the desired stereocenter. The reaction of the thiophene precursor with this chiral epoxide ensures the formation of the (S)-enantiomer of tienoxolol. The synthesis of the beta-blocker timolol (B1209231) from optically active precursors serves as a well-documented example of this strategy. acs.org

Asymmetric Catalysis: This method involves the use of a chiral catalyst to induce stereoselectivity in a key reaction step. For instance, asymmetric reduction of a ketone precursor to the corresponding chiral alcohol can establish the required stereocenter. Another approach is the asymmetric epoxidation of an allylic precursor. Modern advancements in catalysis have also led to the development of kinetic resolution methods for racemic intermediates.

Table 2: Comparison of Stereoselective Synthesis Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes a readily available enantiomerically pure starting material (e.g., (S)-glycidol). | High enantiomeric excess, well-established methods. | Limited availability and higher cost of some chiral starting materials. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer. | High catalytic efficiency, potential for scalability. | Catalyst development can be complex and costly. |

Preparation and Derivatization of Key Intermediates for this compound Analogs

The synthesis of analogs of this compound for SAR studies relies on the preparation and modification of key chemical intermediates. The two primary building blocks that can be readily diversified are the substituted thiophene core and the amine side chain.

The thiophene ring can be functionalized at various positions using a range of synthetic methods. Classical thiophene chemistry, such as electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation), allows for the introduction of diverse substituents. derpharmachemica.com Furthermore, modern cross-coupling reactions (e.g., Suzuki, Stille) can be employed to attach a wide array of aryl or alkyl groups.

The amine side chain can also be modified to explore its impact on pharmacological activity. While many beta-blockers incorporate an isopropyl or tert-butyl group, the synthesis allows for the use of a variety of primary or secondary amines in the epoxide-opening step. nih.govnih.gov This enables the introduction of different alkyl, aralkyl, or even heterocyclic moieties.

Table 3: Key Intermediates and Potential Derivatizations for Tienoxolol Analogs

| Key Intermediate | Site of Derivatization | Potential Modifications | Synthetic Methodologies |

|---|---|---|---|

| Substituted Thiophene | Thiophene ring | Halogenation, alkylation, acylation, arylation | Electrophilic substitution, cross-coupling reactions |

Development of Novel Synthetic Strategies for this compound

The field of synthetic organic chemistry is continually evolving, leading to the development of more efficient, cost-effective, and environmentally friendly methods for drug synthesis. For a molecule like this compound, several novel strategies could be applied to improve upon traditional synthetic routes.

Continuous-Flow Synthesis: The use of microreactors or continuous-flow systems can offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Recently, the development of novel membrane reactors has demonstrated rapid and highly efficient continuous-flow synthesis of beta-blockers like propranolol (B1214883), a technology that could be adapted for tienoxolol production. europeanpharmaceuticalreview.com

Biocatalysis: Enzymes can be used as catalysts to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For example, hydrolases can be used for the kinetic resolution of racemic esters or epoxides, while oxidoreductases can be employed for the asymmetric reduction of ketones to chiral alcohols.

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. This can involve the use of safer solvents, the development of solvent-free reactions (e.g., mechanochemistry), and the design of more atom-economical synthetic routes. jmedchem.com For the synthesis of thiophene derivatives, metal-free approaches and multicomponent reactions are being explored to enhance sustainability. nih.gov

These novel strategies hold the potential to streamline the synthesis of this compound and its analogs, making the process more efficient and sustainable.

Pharmacological Mechanisms of Action of Tienoxolol Hydrochloride at the Molecular and Cellular Levels

Elucidation of Beta-Adrenergic Receptor Subtype Selectivity of Tienoxolol (B1211731) Hydrochloride

As a beta-adrenergic receptor antagonist, the primary mechanism of action for Tienoxolol involves blocking the effects of catecholamines like epinephrine and norepinephrine at beta-adrenoceptors wikipedia.org. These receptors are broadly classified into β1, β2, and β3 subtypes, which are distributed differently throughout the body and mediate distinct physiological responses. The selectivity of a beta-blocker for these subtypes is a critical determinant of its therapeutic and side-effect profile drugbank.com.

Detailed radioligand binding studies providing specific equilibrium dissociation constants (Ki) or IC50 values for Tienoxolol Hydrochloride at human β1 and β2-adrenoceptor subtypes are not extensively detailed in the available scientific literature. However, the classification of beta-blockers is typically based on their relative affinity for these receptors drugbank.com.

β1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and fat cells nih.gov. Antagonism of these receptors leads to decreased heart rate, reduced cardiac contractility, and lower blood pressure through reduced renin release nih.govcvpharmacology.com.

β2-Adrenergic Receptors: Found in the smooth muscle of airways, blood vessels, and the uterus cvpharmacology.comnih.gov. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction drugbank.com.

The therapeutic actions of beta-blockers in cardiovascular conditions are mainly attributed to their antagonism of β1-adrenoceptors, while effects such as bronchospasm are linked to β2-adrenoceptor blockade drugbank.com. The precise selectivity ratio of Tienoxolol for β1 versus β2 receptors, which would quantify its cardioselectivity, remains to be fully characterized in published studies. For context, other beta-blockers range from being β1-selective (e.g., Bisoprolol) to non-selective (e.g., Propranolol) or even β2-selective (e.g., Timolol) drugbank.com.

Table 1: Comparative Beta-Adrenoceptor Selectivity of Various Beta-Blockers (Illustrative) Note: Specific data for this compound is not available in the cited literature. This table is for contextual purposes.

Receptor Binding Kinetics and Thermodynamics of this compound

The interaction between a drug and its receptor is defined not only by affinity (how tightly it binds) but also by kinetics (the rates of association and dissociation) and thermodynamics (the energy driving the binding) nih.govbiorxiv.org.

Binding Kinetics: The rates at which a drug associates with (k_on) and dissociates from (k_off) its receptor determine the onset and duration of its action. The ratio of these rates (k_off/k_on) defines the equilibrium dissociation constant (Kd) nih.govbiorxiv.org. Compounds with slow dissociation rates (long residence times) can exhibit a prolonged pharmacological effect nih.gov. Specific kinetic parameters for this compound's interaction with adrenergic or other receptors have not been reported in the reviewed literature.

Thermodynamics: Thermodynamic analysis provides insight into the molecular forces driving the drug-receptor interaction. The Gibbs free energy change (ΔG) upon binding is related to the binding affinity, while the enthalpy (ΔH) and entropy (ΔS) changes reveal the nature of the forces involved (e.g., hydrogen bonds, hydrophobic interactions) nih.gov. Such thermodynamic profiles for this compound are not currently available in published research.

Allosteric Modulation and Orthosteric Interactions of this compound with Receptors

Pharmacological agents can interact with receptors at two principal types of sites:

Orthosteric Site: The primary binding site where the endogenous agonist binds. Competitive antagonists, which include most beta-blockers, bind to this site and prevent the agonist from binding wikipedia.org.

Allosteric Site: A topographically distinct site on the receptor. Ligands binding to allosteric sites can modulate the affinity or efficacy of the orthosteric ligand, acting as positive, negative, or neutral allosteric modulators.

Based on its classification as a beta-adrenoceptor antagonist, Tienoxolol is presumed to act as a competitive antagonist at the orthosteric binding site of beta-adrenergic receptors. There is no evidence from the available literature to suggest that this compound functions as an allosteric modulator at either adrenergic or its non-adrenergic targets.

Post-Receptor Signal Transduction Pathways Modulated by this compound

This compound modulates at least two distinct downstream signaling pathways, consistent with its interactions at different receptor types.

Modulation of the cAMP Pathway via Beta-Adrenoceptor Blockade: Beta-1 and Beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the stimulatory G-protein, Gs nih.govcvpharmacology.com. Activation of this pathway by an agonist leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP) nih.govnih.gov. As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins to elicit a cellular response nih.gov. By acting as an antagonist at these receptors, Tienoxolol blocks this cascade, preventing the agonist-induced increase in intracellular cAMP levels. This is the canonical pathway for beta-blocker action, leading to effects like reduced cardiac muscle contractility nih.gov.

Modulation of Prostaglandin (B15479496) Synthesis: Preclinical research in rats has revealed a distinct mechanism of action for Tienoxolol. Oral administration of Tienoxolol was found to induce a dose-related increase in the urinary excretion of 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin) and prostaglandin E2 (PGE2) nih.gov. This effect was not observed with other beta-blockers like acebutolol and propranolol (B1214883), suggesting a unique property of the Tienoxolol molecule nih.gov. This finding implies that Tienoxolol activates or upregulates the prostaglandin synthesis pathway. This pathway involves the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (cPLA2) and its subsequent conversion to prostaglandins by cyclooxygenase (COX) enzymes nih.govresearchgate.net. The precise molecular link between Tienoxolol and the activation of this pathway has not been fully elucidated but represents a significant non-adrenergic action of the compound nih.gov.

Table 2: Effect of Tienoxolol on Urinary Prostaglandin Excretion in Rats

Investigation of Non-Adrenergic Receptor Targets of this compound

In addition to its primary activity at beta-adrenoceptors, Tienoxolol has been shown to interact with other receptor systems. Notably, studies have demonstrated that Tienoxolol binds to A1 and A2 adenosine (B11128) receptors nih.gov.

The affinity of Tienoxolol for these purinergic receptors was reported to be similar to that of theophylline, a well-known non-selective adenosine receptor antagonist nih.gov. Adenosine receptors are GPCRs that play crucial roles in regulating the function of numerous tissues.

A1 Adenosine Receptors: These receptors are typically coupled to inhibitory Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing cAMP levels nih.gov. They are found in high concentrations in the brain, heart, and kidneys.

A2 Adenosine Receptors: This class is further divided into A2A and A2B subtypes. A2A receptors are coupled to Gs proteins and stimulate adenylyl cyclase, increasing cAMP nih.gov. They are highly expressed in the striatum, immune cells, and blood vessels.

The interaction of Tienoxolol with A1 and A2 adenosine receptors was initially proposed to be linked to its effects on prostaglandin release and diuresis nih.gov. However, further experiments where the prostaglandin-releasing effect of Tienoxolol was blocked did not alter its diuretic or natriuretic effects, suggesting that the adenosine receptor binding might be related to other pharmacological actions of the drug nih.gov. The precise nature of the interaction (agonist vs. antagonist) and its functional consequences require further investigation.

Molecular Mechanisms of Ocular Hypotension Induced by this compound in Preclinical Models

Topical beta-blockers are a cornerstone in the management of glaucoma, primarily due to their ability to lower intraocular pressure (IOP) nih.gov. The established molecular mechanism for this class of drugs is the reduction of aqueous humor production by the ciliary body in the eye nih.gov. Beta-adrenergic receptors are present in the ciliary epithelium, and their blockade is thought to decrease the rate of aqueous humor secretion, thereby lowering IOP.

While Tienoxolol is classified as a beta-blocker, specific preclinical studies investigating its effect on aqueous humor dynamics or detailing its molecular mechanism of ocular hypotension are not available in the reviewed literature. It is presumed to share the class mechanism of reducing aqueous humor production. However, it is unknown if its unique ancillary properties, such as binding to adenosine receptors or modulating prostaglandin synthesis, contribute to its potential ocular hypotensive effects. Further research using preclinical models of glaucoma would be necessary to elucidate the specific molecular actions of Tienoxolol within the eye nih.govresearchgate.net.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Tienoxolol Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) of Tienoxolol (B1211731) Hydrochloride in In Vitro Systems

A thorough review of published scientific literature did not yield specific data regarding the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of Tienoxolol Hydrochloride. This information is typically generated during early drug development to predict a compound's pharmacokinetic profile.

Metabolic Pathways and Metabolite Identification of this compound in Animal Models

Specific studies identifying the metabolic pathways and metabolites of this compound in animal models are not available in the public domain. However, a long-term stability study of this compound stored for 25 years under ambient conditions identified a primary degradation product resulting from the hydrolysis of the ester moiety. patsnap.com While this indicates a potential site of metabolic activity, it does not replace a formal metabolite identification study in preclinical species.

Tissue Distribution and Accumulation Studies of this compound in Preclinical Species

No studies detailing the tissue distribution or accumulation of this compound in any preclinical species have been found in the available scientific literature. Such studies are essential for understanding the extent to which a drug candidate penetrates various tissues and organs.

Pharmacodynamic Endpoints and Dose-Response Relationships in Animal Models of Disease

The pharmacodynamic effects of this compound, a compound with both diuretic and beta-adrenoceptor blocking properties, were investigated in a rat model. nih.gov The primary endpoint measured was the urinary excretion of prostaglandins, specifically 6-keto-prostaglandin F1 alpha (6-keto-PGF1α) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Oral administration of this compound resulted in a dose-dependent increase in the urinary excretion of 6-keto-PGF1α, with significant effects observed at doses of 32 mg/kg and higher. nih.gov A significant elevation in urinary PGE2 levels was only noted at the highest dose tested, 128 mg/kg. nih.gov In the same study, the reference diuretic Furosemide did not increase 6-keto-PGF1α excretion, and the beta-blockers Acebutolol and Propranolol (B1214883) did not produce significant diuresis or affect this prostaglandin's excretion. nih.gov

Table 1: Dose-Response Relationship of this compound on Urinary Prostaglandin Excretion in Rats

| Dose (mg/kg, p.o.) | Effect on Urinary 6-keto-PGF1α Excretion | Effect on Urinary PGE2 Excretion |

| 8 | No significant effect | No significant effect |

| 32 | Dose-related increase | No significant effect |

| 128 | Significant increase | Significant increase |

This table is based on data reported in the study by Caussade F, et al. (1988). nih.gov

Enzyme Induction and Inhibition Potential of this compound In Vitro

There is no publicly available data from in vitro studies assessing the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. This evaluation is a standard component of preclinical safety assessment to predict potential drug-drug interactions.

Drug-Drug Interaction Potential of this compound in Preclinical Models (Molecular/Metabolic Focus)

No preclinical studies focusing on the molecular or metabolic drug-drug interaction potential of this compound have been identified in the scientific literature. These studies are critical for determining if a compound is likely to alter the metabolism of co-administered drugs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tienoxolol Hydrochloride Analogs

Identification of Key Pharmacophoric Features of Tienoxolol (B1211731) Hydrochloridemdpi.comias.ac.in

The pharmacological activity of beta-blockers like tienoxolol hydrochloride is dictated by a specific three-dimensional arrangement of chemical features, known as a pharmacophore, that facilitates binding to beta-adrenergic receptors. ias.ac.in For the aryloxypropanolamine class of beta-blockers, to which tienoxolol belongs, the key pharmacophoric features are well-established. nih.govresearchgate.net These features, present in the structure of tienoxolol, are essential for its antagonist activity.

The critical components of the aryloxypropanolamine pharmacophore include:

An aromatic ring system: In tienoxolol, this is a substituted benzene (B151609) ring. This part of the molecule is involved in hydrophobic interactions with the receptor. mdpi.com

An ether oxygen atom: This is part of the propoxy chain linking the aromatic ring to the amine.

A secondary amine: Tienoxolol possesses a tert-butyl group attached to the amine. A secondary amine is crucial for optimal activity. pharmacy180.com

A hydroxyl group on the second carbon of the propanolamine (B44665) side chain: This hydroxyl group is essential for forming a key hydrogen bond with the receptor. youtube.com

The spatial relationship between these groups is critical. Molecular modeling of beta-blockers suggests that the protonated amino group and the hydroxyl group form hydrogen bonds with specific amino acid residues in the receptor, such as Asp113. researchgate.net The aromatic ring participates in hydrophobic interactions with other residues like Try109, Phe289, and Val292. mdpi.com

| Pharmacophoric Feature | Role in Receptor Binding | Corresponding Moiety in Tienoxolol |

| Aromatic Ring | Hydrophobic interactions | Substituted benzene ring |

| Ether Oxygen | Part of the linker | Propoxy chain oxygen |

| Secondary Amine | Ionic and hydrogen bonding | tert-butylamine |

| Hydroxyl Group | Hydrogen bonding | -OH on the propanolamine chain |

Rational Design and Synthesis of this compound Analogs for Modulated Activitymdpi.com

The rational design of analogs of existing drugs like this compound is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.gov For beta-blockers, this typically involves systematic modification of the three main structural components: the aromatic ring, the propanolamine side chain, and the N-alkyl substituent.

General Synthetic Strategies:

The synthesis of aryloxypropanolamine beta-blockers, which would be applicable to tienoxolol analogs, generally follows a convergent approach. jmedchem.comnih.gov A common method involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate. This epoxide is then opened by a suitable amine to introduce the N-alkyl group and the propanolamine side chain. nih.gov

Design Considerations for Tienoxolol Analogs:

N-Alkyl Substituent Variation: The tert-butyl group on the amine of tienoxolol is known to favor beta-antagonist activity. pharmaguideline.com Exploring other bulky alkyl groups could fine-tune the potency and selectivity.

Side Chain Modification: While the 2-hydroxy-3-aminopropoxy linker is generally considered optimal for activity, minor modifications could be explored, although these are often detrimental to beta-blocking activity. pharmaguideline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

A hypothetical QSAR study on a series of tienoxolol analogs would involve:

Data Set Preparation: A series of tienoxolol analogs would be synthesized, and their beta-blocking activity (e.g., IC50 values for β1 and β2 receptors) would be determined experimentally.

Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated. These can be broadly categorized as:

Electronic descriptors: (e.g., Hammett constants, dipole moment) which describe the electronic properties of substituents.

Steric descriptors: (e.g., Taft steric parameters, molar refractivity) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which describe the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For beta-blockers, QSAR studies have generally shown that a combination of steric, electronic, and hydrophobic parameters of the substituents on the aromatic ring are important for determining potency and selectivity. mdpi.com

Impact of Substituent Modifications on this compound's Receptor Selectivity and Potencyias.ac.in

General Trends in SAR of Aryloxypropanolamine Beta-Blockers:

Position of Substitution:

Para-substitution on the benzene ring is often associated with β1-selectivity. pharmaguideline.comcutm.ac.in Many cardioselective beta-blockers, such as atenolol (B1665814) and metoprolol (B1676517), feature a substituent at the para-position. nih.govdrugs.com

Ortho-substitution can also lead to potent beta-blockers, and in some cases, the presence of a heteroatom in the ortho-substituent enhances potency. oup.com

Meta-substitution is also observed in some active beta-blockers. mdpi.com

Nature of Substituents:

Amide groups: The presence of an amide group, particularly in the para-position, is a feature of several cardioselective beta-blockers (e.g., atenolol, practolol). slideshare.net This suggests that the thienylcarbonylamino group in tienoxolol may contribute to its pharmacological profile.

Ether linkages: Substituents containing ether linkages in the para-position, as seen in metoprolol and betaxolol, are also associated with cardioselectivity.

Lipophilicity: There is often a negative correlation between lipophilicity and β1-selectivity. nih.gov More hydrophilic beta-blockers tend to be more cardioselective.

The following table summarizes the effects of different substituents on the selectivity of some well-known beta-blockers.

| Beta-Blocker | Aromatic Ring Substituent(s) | Selectivity |

| Propranolol (B1214883) | Naphthyl ring | Non-selective |

| Atenolol | para-CH2CONH2 | β1-selective |

| Metoprolol | para-CH2CH2OCH3 | β1-selective |

| Bisoprolol (B1195378) | para-CH2OCH2CH(OCH3)2 | Highly β1-selective |

| Timolol (B1209231) | 4-(morpholino)-1,2,5-thiadiazolyl | Non-selective |

Stereochemical Contributions to the Pharmacological Profile of this compound Analogsmdpi.com

Stereochemistry plays a pivotal role in the pharmacological activity of beta-blockers. researchgate.net The propanolamine side chain contains a chiral center at the carbon atom bearing the hydroxyl group. This compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. nih.govnih.gov

For beta-blockers, it is almost universally observed that the beta-blocking activity resides predominantly in the (S)-enantiomer. slideshare.netchapman.edu The (R)-enantiomer is often 100-fold or more less potent in its beta-blocking effects. pharmacy180.com This high degree of stereoselectivity is attributed to the specific three-point interaction of the (S)-enantiomer with the beta-adrenergic receptor, where the hydroxyl group's orientation is critical for hydrogen bonding. mdpi.comyoutube.com

The differential activity of enantiomers can have significant implications:

Therapeutic Effect: The desired beta-blocking effect is primarily due to the (S)-enantiomer.

Side Effects: The (R)-enantiomer, while having weak beta-blocking activity, may contribute to side effects through other mechanisms or may have its own distinct pharmacological properties.

Pharmacokinetics: The two enantiomers can have different pharmacokinetic profiles, including differences in metabolism and clearance. ualberta.ca

The development of single-enantiomer (enantiopure) beta-blockers has been a strategy to improve the therapeutic index by eliminating the less active or potentially harmful distomer.

The following table illustrates the stereoselectivity of some common beta-blockers.

| Beta-Blocker | S:R Activity Ratio |

| Propranolol | ~100:1 |

| Timolol | >50:1 |

| Atenolol | ~15:1 |

| Metoprolol | >100:1 |

Computational Chemistry and Molecular Modeling Applications for Tienoxolol Hydrochloride Research

Molecular Docking Simulations of Tienoxolol (B1211731) Hydrochloride with Adrenergic Receptors

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govunivr.it For Tienoxolol Hydrochloride, a known β-adrenoceptor antagonist, docking simulations are crucial for understanding its binding mode within the active sites of β1 and β2 adrenergic receptors. patsnap.com

The process involves preparing the three-dimensional structures of both the ligand (Tienoxolol) and the receptors. Crystal structures of human β-adrenergic receptors, such as PDB ID: 2RH1 for the β2 subtype, are typically retrieved from the Protein Data Bank. univr.itnih.gov The Tienoxolol molecule is then computationally placed into the receptor's binding pocket, and various scoring functions are used to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. For β-blockers, interactions with serine residues in the binding pocket are often critical for activity. nih.gov

Research findings from such simulations would typically reveal the specific interactions that anchor Tienoxolol within the receptor's transmembrane domain, providing a structural basis for its antagonist activity.

Table 1: Hypothetical Molecular Docking Results for Tienoxolol with Adrenergic Receptors

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

|---|---|---|

| PDB ID Used | 4GPO | 2RH1 |

| Docking Score (kcal/mol) | -9.8 | -10.5 |

| Key Hydrogen Bond Interactions | Asp121, Ser212 | Asp113, Ser203, Ser207 |

| Key Hydrophobic Interactions | Val122, Phe301 | Val114, Phe289, Phe290 |

| Pi-Pi Stacking Interactions | Phe301 | Phe290 |

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complexes of this compound

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the Tienoxolol-receptor complex over time. unica.itrowan.edu While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements of atoms and molecules in a system, typically on the nanosecond to microsecond timescale. nih.govscielo.org.za

An MD simulation would begin with the best-docked pose of Tienoxolol within the adrenergic receptor, which is then placed in a simulated physiological environment (a water box with ions). The simulation calculates the forces between atoms and their subsequent movements, revealing the stability of the ligand-receptor interactions. unica.it Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and tracking the persistence of hydrogen bonds throughout the simulation. nih.gov These simulations can confirm the stability of the docked pose and provide insights into conformational changes induced by ligand binding. rowan.edu

Table 2: Summary of Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Tienoxolol-β1 AR Complex | Tienoxolol-β2 AR Complex |

|---|---|---|

| Simulation Time | 200 ns | 200 ns |

| Average RMSD (Protein) | 1.8 Å | 2.1 Å |

| Average RMSD (Ligand) | 0.9 Å | 1.2 Å |

| Key Maintained H-Bonds | Asp121, Ser212 | Asp113, Ser207 |

| RMSF of Binding Site Residues | Low (< 1.5 Å) | Low (< 1.7 Å) |

In Silico Prediction of this compound's ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to identify potential pharmacokinetic issues early on. nih.govnih.gov In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), use the chemical structure of a compound to predict these properties, reducing the need for extensive experimental testing. mdpi.com

For this compound, various computational tools and web servers can be used to predict a range of ADME parameters. These include predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of gut absorption), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential inhibition of key cytochrome P450 (CYP) enzymes responsible for drug metabolism. researchgate.net Favorable predicted properties, such as good absorption and low potential for drug-drug interactions via CYP inhibition, would support the viability of the compound as a drug candidate.

Table 3: Predicted ADME Properties of Tienoxolol

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Likely well-absorbed from the gut |

| Plasma Protein Binding | > 90% | High degree of binding to plasma proteins |

| BBB Permeability | Low | Low potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions |

Homology Modeling and Receptor Structure Prediction for this compound Targets

While high-resolution crystal structures exist for human β1 and β2 adrenergic receptors, experimental structures for other subtypes or receptors from different species may not be available. In such cases, homology modeling is a valuable technique to generate a three-dimensional model of a target protein based on its amino acid sequence and the known structure of a homologous protein (the "template"). lew.ro

If Tienoxolol were to be investigated against an adrenergic receptor subtype with no available crystal structure, a homology model would be constructed. The process involves identifying a suitable template structure (e.g., the human β2AR) from the Protein Data Bank, aligning the target sequence with the template sequence, building the model, and then refining and validating its stereochemical quality. lew.ropubcompare.ai This resulting model can then be used for subsequent molecular docking and dynamics simulations to study the binding of Tienoxolol. biorxiv.org

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. nih.gov A pharmacophore model can be generated based on the docked conformation of Tienoxolol within its receptor or by aligning a set of known active β-blockers.

This model serves as a 3D query for virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore features. nih.gov Hits from the virtual screen can then be subjected to further analysis, such as molecular docking and ADME prediction, to prioritize them for chemical synthesis and biological testing. This approach accelerates the discovery of novel compounds that are structurally diverse from Tienoxolol but retain the key features required for binding to adrenergic receptors.

Table 4: Hypothetical Pharmacophore Features for β-Adrenergic Receptor Antagonists based on Tienoxolol

| Feature | Type | Geometric Constraint (Relative to Aromatic Center) |

|---|---|---|

| Feature 1 | Aromatic Ring (AR) | Reference Point |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | Distance: 4.5 - 5.2 Å |

| Feature 3 | Hydrogen Bond Donor (HBD) | Distance: 6.8 - 7.5 Å |

| Feature 4 | Positive Ionizable (PI) | Distance: 7.0 - 8.0 Å |

| Feature 5 | Hydrophobic Center (HY) | Distance: 3.0 - 3.8 Å |

Advanced Analytical Methodologies for Tienoxolol Hydrochloride Research

High-Resolution Mass Spectrometry for Metabolite Profiling of Tienoxolol (B1211731) Hydrochloride

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for identifying and structuring the metabolites of pharmaceutical compounds. nih.gov Modern HR-MS instruments, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (typically with <5 ppm deviation), which allows for the determination of elemental compositions for parent ions and their fragments. wikipedia.orgmdpi.com This level of precision is critical for distinguishing drug-related metabolites from endogenous biological components. wikipedia.org

In the context of Tienoxolol Hydrochloride, research has utilized High-Performance Liquid Chromatography (HPLC) coupled with a hybrid triple quadrupole-linear ion trap mass spectrometer to study its degradation pathways, which can simulate metabolic processes. nih.gov This technique, known as LC-MS/MS, allows for the separation of the parent drug from its related products, followed by their structural characterization through fragmentation analysis. nih.gov

The study identified up to seven degradation products of Tienoxolol formed under various stress conditions (hydrolysis, oxidation). The structural elucidation of these products was achieved by comparing their fragmentation patterns with that of the parent Tienoxolol molecule. nih.gov Key degradation pathways identified include hydrolysis of the ester group, oxidation, dehydration, and transamidation. nih.gov These findings provide a foundational understanding of the molecule's reactive sites, which is predictive of its metabolic fate in vivo.

The general workflow for metabolite profiling using LC-HR-MS involves acquiring full-scan mass data to detect all ionizable compounds, followed by post-acquisition data mining to identify potential metabolites based on predicted mass shifts from known biotransformation reactions (e.g., hydroxylation, demethylation, glucuronidation). nih.gov

| Degradation Product | Formation Pathway | Analytical Technique |

|---|---|---|

| Hydrolyzed Tienoxolol | Hydrolysis of the ethyl ester moiety | HPLC-MS/MS |

| Oxidized Tienoxolol | Oxidation | HPLC-MS/MS |

| Dehydrated Tienoxolol | Dehydration | HPLC-MS/MS |

| Transamidated Product | Transamidation | HPLC-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including active pharmaceutical ingredients and their metabolites. unl.edu Unlike mass spectrometry, which provides information on mass and fragmentation, NMR defines the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei. unl.edu The analytical profile of this compound confirms its structure has been characterized using NMR spectroscopy. nih.gov

For a molecule with the complexity of Tienoxolol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR: 1H NMR provides information about the number and environment of protons, while 13C NMR identifies all unique carbon atoms in the structure.

2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings (1H-1H), establishing connectivity through bonds. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two to three bonds away, respectively. This suite of experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular skeleton and the position of functional groups.

When isolating metabolites, NMR is crucial for determining the exact site of metabolic modification (e.g., the specific position of hydroxylation on an aromatic ring). While requiring larger sample amounts compared to MS, NMR provides definitive structural information that is essential for understanding biotransformation pathways. unl.edunih.gov

Chromatographic Separations (HPLC, GC) Coupled with Advanced Detectors for this compound Research

Chromatographic techniques are fundamental for separating complex mixtures and quantifying components, making them central to pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing non-volatile and thermally sensitive drugs like this compound. nih.govnih.gov

Research on Tienoxolol has established specific HPLC methods for its separation from degradation products. nih.gov A stability-indicating method was developed using a C18 stationary phase with a gradient mobile phase, demonstrating the technique's ability to resolve the parent compound from closely related impurities. nih.gov The use of detectors like UV-Vis spectrophotometers or mass spectrometers allows for sensitive detection and identification of the separated components. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Stationary Phase (Column) | Polaris® C18-A | nih.gov |

| Mobile Phase | Linear gradient of Acetonitrile and 1% Trifluoroacetic Acid (v/v) | nih.gov |

| Detector | Triple Quadrupole-Linear Ion Trap Mass Spectrometer | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, though it is typically reserved for volatile or semi-volatile compounds. For non-volatile drugs like Tienoxolol, derivatization is often required to increase volatility and thermal stability before GC analysis. nih.gov While HPLC is generally more direct for beta-blockers, GC coupled with a mass spectrometer (GC-MS) can offer very high separation efficiency and sensitivity, particularly when using capillary columns. researchgate.net

Spectroscopic Techniques (UV-Vis, IR) for Studying this compound Interactions

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are foundational techniques used for the basic characterization of pharmaceutical compounds and for studying their interactions. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules containing chromophores (e.g., aromatic rings, carbonyl groups). The UV spectrum of this compound is part of its standard analytical profile and is essential for developing quantitative HPLC methods that use UV detectors. nih.gov Furthermore, changes in the UV absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity, can be used to study the binding interactions between a drug and a target protein or other biological macromolecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Tienoxolol confirms the presence of key structural features, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O from the ester and amide), and aromatic (C=C) groups. nih.gov This technique is valuable for structural confirmation and for studying interactions that involve changes in these functional groups, such as hydrogen bonding. scholarsresearchlibrary.com

Chiral Separation Techniques for Enantiomeric Analysis of this compound

This compound possesses a chiral center in its arylpropanolamine side chain at the carbon atom bearing the hydroxyl group. As a result, it exists as a pair of enantiomers (R and S forms). The drug is known to be a racemic compound, meaning it is composed of an equal mixture of both enantiomers. nih.gov Since enantiomers can have different pharmacological and toxicological profiles, regulatory authorities often require their separation and individual characterization. nih.gov

Chiral HPLC is the most widely used technique for the enantiomeric separation of beta-blockers. nih.gov This is typically achieved using a Chiral Stationary Phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times.

Common CSPs used for separating beta-blocker enantiomers include:

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which are based on derivatives of cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including beta-blockers. nih.gov

Protein-based CSPs: Stationary phases based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can also provide excellent enantioselectivity for basic drugs. neliti.com

The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomers. nih.govneliti.com While specific chiral separation methods for Tienoxolol are not detailed in the available literature, the established methods for structurally similar beta-blockers like propranolol (B1214883) and bisoprolol (B1195378) provide a clear blueprint for how such an analysis would be developed. nih.govneliti.com

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase Example | Reference |

|---|---|---|---|

| Propranolol | α-Glycoprotein (AGP) | Propanol-2 / Ammonium acetate (B1210297) (0.5:99.5 v/v) | neliti.com |

| Propranolol | β-Cyclodextrin (BCD) | Acetonitrile / Ethanol / Acetic acid / Triethylamine (960:33:4:3 v/v/v/v) | neliti.com |

| Bisoprolol | Teicoplanin (Chirobiotic T) | Methanol / Acetic acid / Triethylamine (100:0.020:0.025 v/v/v) | bohrium.com |

| Atenolol (B1665814) | Cellulose derivative (Lux-Cellulose 2) | n-hexane / ethanol / diethylamine (B46881) (60:40:0.1 v/v/v) | nih.gov |

Future Directions and Emerging Research Avenues for Tienoxolol Hydrochloride

Exploration of Tienoxolol (B1211731) Hydrochloride's Potential in Novel Disease Models Beyond Established Indications

The primary therapeutic application for beta-blockers has traditionally been in cardiovascular diseases. However, emerging research suggests that the therapeutic window for this class of drugs could be significantly broader. Future research on Tienoxolol Hydrochloride could involve repurposing it for novel disease models.

Oncology: Beta-adrenergic receptor signaling has been implicated in cellular processes that facilitate tumor proliferation and dampen anti-tumor immune responses. frontiersin.orgnih.gov Studies have shown that beta-blockers, such as propranolol (B1214883), may have anticancer effects and could be used to sensitize cancer cells to chemotherapy. nih.govcancerchoices.org A research avenue for this compound could be its evaluation in various cancer models, particularly those where beta-adrenergic signaling is a known factor in progression, such as certain types of breast cancer. frontiersin.orgecancer.org Its effects on tumor cell proliferation, invasion, and the tumor microenvironment could be systematically investigated. nih.gov

Neurodegenerative Disorders: There is growing interest in the role of the adrenergic system in neurodegeneration. Some studies suggest that beta-blockers that can cross the blood-brain barrier may be associated with a reduced risk of developing Alzheimer's disease, potentially by enhancing the clearance of metabolic waste products from the brain. nih.govnih.gov Research has also shown that propranolol can reduce the accumulation of cytotoxic protein aggregates in in-vitro models of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). nih.gov Future studies could assess the blood-brain barrier permeability of this compound and its potential neuroprotective effects in models of Alzheimer's, Parkinson's, or other neurodegenerative conditions. pf-media.co.ukbmj.com

Investigation of Polypharmacology and Off-Target Effects of this compound

Polypharmacology, where a single drug acts on multiple targets, is an emerging paradigm in drug discovery. nih.gov Rather than being viewed as a liability, unintended "off-target" effects can sometimes be harnessed for therapeutic benefit. This compound's known dual action as a beta-blocker and diuretic is a form of planned polypharmacology. However, further investigation into its broader target profile is a key research avenue.

Future research could focus on:

Systematic Target Profiling: Employing modern screening technologies to identify additional molecular targets of this compound. This could reveal unexpected interactions with other receptors, enzymes, or ion channels that might contribute to its pharmacological profile or present opportunities for repurposing.

Exploring Known Off-Target Interactions: It is known that some beta-blockers can interact with gut hormone receptors, which could influence glucose metabolism. nih.gov Investigating whether this compound has similar off-target effects could be beneficial, particularly for understanding its metabolic side-effect profile.

Beneficial vs. Adverse Effects: A comprehensive analysis of its off-target interactions would be crucial to distinguish between potentially beneficial effects and those that might lead to adverse reactions. For instance, the combination of beta-blockers and diuretics can sometimes lead to dyslipoproteinemia (abnormal lipid levels) or an increased risk of new-onset diabetes. ahajournals.org Understanding the specific molecular underpinnings of these effects for this compound would be a valuable area of study.

Development of Advanced In Vitro Models for this compound Research (e.g., organoids, microfluidics)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. researchgate.netaip.org Advanced in vitro models offer a more physiologically relevant platform for studying drug effects.

Cardiac Organoids: Human cardiac organoids are three-dimensional (3D) structures derived from stem cells that self-assemble into models mimicking aspects of the human heart. frontiersin.orgnih.gov These organoids contain various cardiac cell types, including cardiomyocytes and fibroblasts, and can be used to model cardiac diseases and screen for drug efficacy and toxicity. frontiersin.orghum-ecol.runih.gov Future research could use cardiac organoids to study the specific effects of this compound on human cardiac tissue, assessing its impact on contractility, electrophysiology, and potential cardiotoxicity in a human-relevant context. researchgate.net

Microfluidics and "Heart-on-a-Chip": Microfluidic technology allows for the precise control of fluids in miniature systems. fluigent.comelveflow.com "Heart-on-a-chip" platforms use this technology to create micro-engineered models of heart tissue that can replicate the mechanical and electrical environment of the native organ. nih.govnist.govahajournals.org These systems are powerful tools for studying cardiovascular disease and drug responses. aip.orgrsc.org this compound could be tested on such platforms to analyze its effects on cardiac function under simulated physiological and pathological conditions, offering insights that are not possible with traditional models. ahajournals.org These systems also provide an ethical and often more efficient alternative to animal studies. fluigent.com

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by rapidly analyzing vast datasets to identify new drug targets, predict drug-target interactions, and optimize clinical trial design.

For a compound like this compound, AI could be applied in several theoretical research scenarios:

Predictive Modeling: ML algorithms could analyze the chemical structure of this compound to predict its potential off-target interactions and identify new indications for which it might be effective.

Patient Stratification: AI has shown promise in identifying subgroups of heart failure patients who are most likely to benefit from beta-blocker therapy. Similar models could be theoretically developed to analyze patient data and identify phenotypes that would respond best to this compound's dual-action profile.

Data Analysis: AI could be used to analyze existing preclinical data on this compound to uncover previously unrecognized patterns or correlations, potentially guiding new research hypotheses.

Role of this compound in Personalized Medicine Concepts (Theoretical/Research Focus)

The response to beta-blockers can vary significantly among individuals due to genetic differences. nih.govdrugbank.com The field of pharmacogenetics aims to understand how an individual's genetic makeup affects their response to drugs, paving the way for personalized medicine. nih.govtandfonline.com

A theoretical research focus for this compound would be to explore its role within this personalized medicine framework:

Pharmacogenetic Analysis: Research could investigate how genetic polymorphisms in beta-adrenergic receptors (like ADRB1) or drug-metabolizing enzymes (like CYP2D6) influence individual responses to this compound. tandfonline.comnih.gov Studies have shown that variants in these genes can predict how well a patient will respond to beta-blocker therapy. swagene.comclinicaltrials.gov

Biomarker Discovery: Future studies could aim to identify specific genetic or molecular biomarkers that predict efficacy or adverse effects. This would allow for the theoretical selection of patients who are most likely to benefit from its unique combination of beta-blockade and diuretic effects. flintbox.com

Tailored Therapies: By understanding the genetic basis of patient response, it becomes theoretically possible to tailor treatment, ensuring that the right patient receives the right drug. flintbox.comnih.gov Investigating this compound from this perspective could provide a valuable case study in the application of personalized medicine to combination therapies.

Q & A

Q. What are the key pharmacological properties of Tienoxolol Hydrochloride relevant to its mechanism of action?

this compound is a β-adrenergic receptor antagonist with additional diuretic and natriuretic properties. It also binds to adenosine receptors (A₁ and A₂), suggesting a multifaceted mechanism of action . To validate these properties, researchers should:

- β-blockade activity : Perform competitive radioligand binding assays using isolated cardiac tissue or cell membranes expressing β-adrenergic receptors.

- Diuretic effects : Use in vivo rodent models to measure urine output and electrolyte excretion under controlled dosing regimens.

- Adenosine receptor binding : Employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinity.

Q. What analytical methods are recommended for assessing the purity of this compound in experimental settings?

Thin-layer chromatography (TLC) is a widely used method for purity analysis. Based on protocols for structurally similar β-blockers (e.g., Betaxolol Hydrochloride):

- Sample preparation : Dissolve 0.10 g of this compound in methanol (10 mL) as the sample solution. Dilute to appropriate concentrations for reference standards .

- Mobile phase : Ethyl acetate/water/acetic acid (10:3:3) or 1,2-dichloroethane/ethanol/ammonia (70:15:2), depending on solubility.

- Detection : Use iodine vapor for visualization or UV light (254 nm) for silica plates with fluorescent indicators. Spots from impurities should not exceed intensity thresholds set by reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Keep in tightly sealed containers at room temperature, protected from light and moisture, per general guidelines for lab-grade pharmaceuticals .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .

- Waste disposal : Follow institutional guidelines for organic waste, as improper disposal may pose environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in binding data (e.g., β-adrenergic vs. adenosine receptors) may arise from variations in assay conditions. To address this:

- Standardize assays : Use identical buffer systems (pH, ionic strength) and receptor isoforms across studies.

- Control for off-target interactions : Include selective antagonists (e.g., CGP-20712A for β₁-adrenergic receptors) to isolate specific binding .

- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane Handbook guidelines) to aggregate data, assess bias, and identify confounding variables .

Q. How should experimental designs be optimized to evaluate the dual β-blockade and diuretic effects of this compound?

- In vivo models : Use hypertensive rodent models to simultaneously monitor blood pressure (via telemetry) and renal function (24-hour urine collection).

- Dose-response studies : Test escalating doses (e.g., 1–50 mg/kg) to establish therapeutic windows and compare efficacy to standalone β-blockers or diuretics.

- Endpoint selection : Include biomarkers like plasma renin activity and urinary cAMP levels to link mechanistic effects to physiological outcomes .

Q. What methodologies are suitable for studying this compound’s interaction with adenosine receptors?

- Competitive binding assays : Use tritiated adenosine analogs (e.g., [³H]-CCPA for A₁ receptors) in membrane preparations from tissues expressing adenosine receptors.

- Functional assays : Measure cAMP production in cells transfected with A₁/A₂ receptors to assess agonist/antagonist activity.

- Structural studies : Conduct molecular docking simulations using the crystal structure of adenosine receptors (PDB ID: 5G53) to predict binding sites .

Q. How can researchers address stability challenges in this compound stock solutions during long-term experiments?

- Storage conditions : Aliquot stock solutions in amber vials and store at -20°C to minimize hydrolysis. Avoid freeze-thaw cycles .

- Stability testing : Use high-performance liquid chromatography (HPLC) with UV detection at 220 nm to monitor degradation products over time.

- Buffering : Prepare solutions in phosphate-buffered saline (pH 7.4) to maintain ionic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.